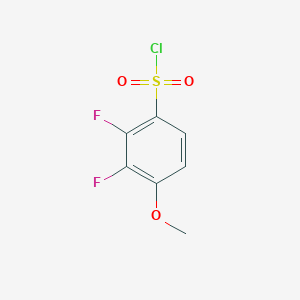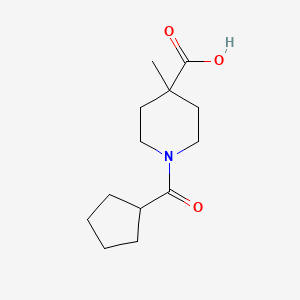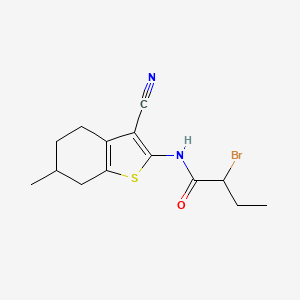![molecular formula C14H20N2O5 B1400999 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid CAS No. 1361115-54-9](/img/structure/B1400999.png)
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C14H20N2O5 . It has a molecular weight of 296.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O5/c1-14(2,3)20-13(19)16-6-4-9(5-7-16)10-8-11(12(17)18)21-15-10/h8-9H,4-7H2,1-3H3,(H,17,18) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 296.32 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Complex Compounds
One significant application of this compound involves its use in the synthesis of complex molecular structures. For instance, Freund and Mederski (2000) utilized 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid in synthesizing spiro[indole-3,4′-piperidin]-2-one systems, exploring steps like anilide formation and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
Application in Chemical Synthesis and Characterization
Sanjeevarayappa et al. (2015) synthesized a compound using a related tert-butyl structure, highlighting methods like condensation reactions and characterization techniques including spectroscopic analysis and single crystal XRD data. This research demonstrates the compound's potential in developing materials with specific chemical properties (Sanjeevarayappa et al., 2015).
Development of Antibacterial Agents
The compound has been employed in the creation of antibacterial agents. Mori, Somada, and Oida (2000) synthesized tricyclic carbapenem derivatives using a similar tert-butoxycarbonyl structure, showing potent activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).
Fungicidal Activity Research
Mao, Song, and Shi (2013) explored the synthesis of compounds with tert-butyl structures and assessed their fungicidal activity, demonstrating the compound's role in agricultural and biological applications (Mao, Song, & Shi, 2013).
Intermediate in Biological Compound Synthesis
Kong et al. (2016) reported the synthesis of a compound using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, showcasing the utility of related structures in the synthesis of biologically active compounds (Kong et al., 2016).
Radical Acylation Studies
Sun et al. (2022) utilized tert-butylperoxy-based compounds to promote radical acylation, indicating the potential of related structures in chemical synthesis processes (Sun et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)20-13(19)16-6-4-9(5-7-16)10-8-11(12(17)18)21-15-10/h8-9H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPJMDOHKXDVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




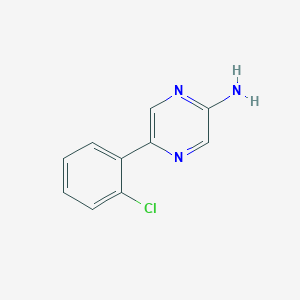
amine](/img/structure/B1400920.png)
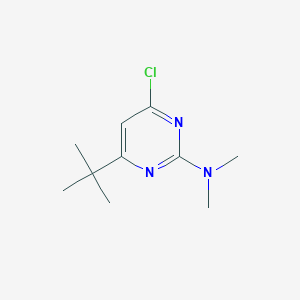
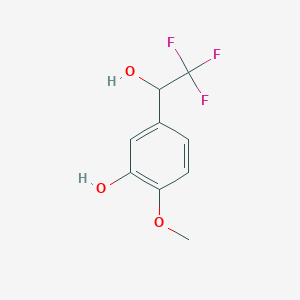
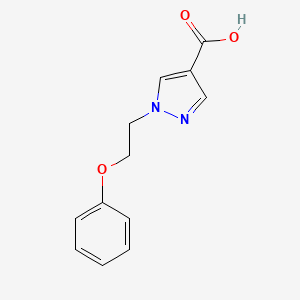
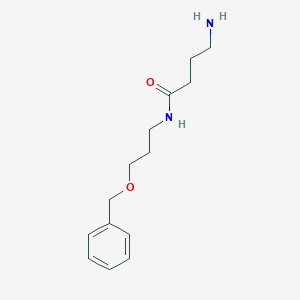
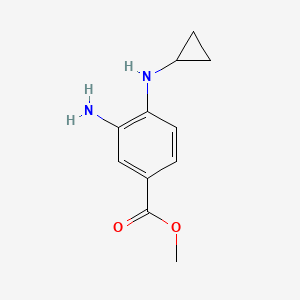
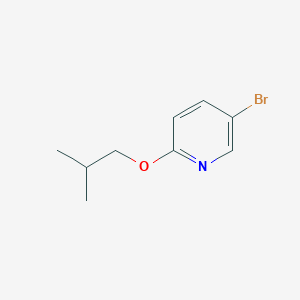
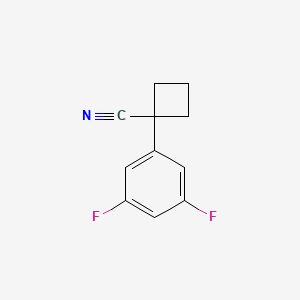
![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)
